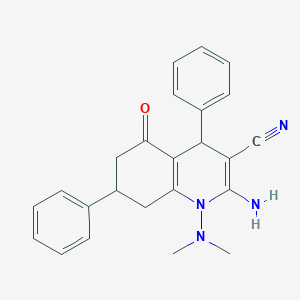
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific research community. This compound is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying the biochemical and physiological effects of this enzyme.
作用机制
The mechanism of action of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves the inhibition of a specific enzyme known as phosphodiesterase 4 (PDE4). PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in many physiological processes. By inhibiting PDE4, 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide increases cAMP levels and alters the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide are primarily related to its inhibition of PDE4. This inhibition leads to increased cAMP levels and altered downstream signaling pathways, which can have a variety of effects depending on the specific physiological process being studied. For example, inhibition of PDE4 has been shown to reduce inflammation in several models of inflammatory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
实验室实验的优点和局限性
One of the primary advantages of using 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments is its specificity for PDE4. This allows researchers to selectively inhibit this enzyme without affecting other related enzymes, which can be important for understanding the specific role of PDE4 in different physiological processes. However, one limitation of using this compound is its potential off-target effects, which can complicate the interpretation of results.
未来方向
There are several potential future directions for research involving 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of interest is the development of more selective and potent inhibitors of PDE4, which could have improved therapeutic potential for a variety of diseases. Another potential direction is the study of the effects of PDE4 inhibition on different physiological processes, such as memory and learning, which have been shown to be influenced by cAMP signaling. Finally, the use of this compound in combination with other drugs or therapies could be explored to identify potential synergistic effects.
合成方法
The synthesis of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves several steps. One common method involves the reaction of 2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid with 2,6-difluoroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to yield the final product.
科学研究应用
The primary scientific research application of 4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is as a research tool to study the function and regulation of a specific enzyme. This enzyme is involved in several important physiological processes, including inflammation, cell proliferation, and apoptosis. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and potentially identify new therapeutic targets.
属性
产品名称 |
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C30H24F2N2O4 |
分子量 |
514.5 g/mol |
IUPAC 名称 |
4-(1,3-benzodioxol-5-yl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C30H24F2N2O4/c1-16-26(30(36)34-29-20(31)8-5-9-21(29)32)27(18-10-11-24-25(14-18)38-15-37-24)28-22(33-16)12-19(13-23(28)35)17-6-3-2-4-7-17/h2-11,14,19,27,33H,12-13,15H2,1H3,(H,34,36) |
InChI 键 |
MHQPYUJMTMQVDE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5)C(=O)NC6=C(C=CC=C6F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)thio]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B303777.png)



